molecular formula C19H19N3O2S B2390493 4-Phenyl-1-(8-quinolylsulfonyl)piperazine

4-Phenyl-1-(8-quinolylsulfonyl)piperazine

Cat. No. B2390493
M. Wt: 353.4 g/mol
InChI Key: JFJQCQAUBVYCLI-UHFFFAOYSA-N
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Description

“4-Phenyl-1-(8-quinolylsulfonyl)piperazine” is a chemical compound with the molecular formula C19H19N3O2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions . The molecule also contains a phenyl group and a quinolylsulfonyl group .


Chemical Reactions Analysis

Piperazine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C19H19N3O2S), melting point, boiling point, and density .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves its interaction with GABA receptors. This compound binds to the receptor site and modulates the activity of the receptor, leading to changes in neuronal activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve changes in the conformation of the receptor and alterations in the ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin. In vitro studies have shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is its relatively low cost and high yield synthesis method. This compound is also stable under a variety of conditions, making it easy to handle in the lab. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is still being studied, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. One area of interest is in the development of this compound-based drugs for the treatment of neurological disorders such as anxiety and depression. This compound could also be used as a chemical probe for the study of protein-protein interactions in cells. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves the reaction between 8-quinolylsulfonamide and 4-phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a cost-effective compound for research purposes.

Scientific Research Applications

4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been studied for its potential use in a variety of scientific research applications. One of the main areas of interest is in the field of neuroscience, where this compound has been shown to modulate the activity of GABA receptors. GABA receptors are important targets for the treatment of anxiety, depression, and other neurological disorders. This compound has also been studied for its potential use as a chemical probe for the study of protein-protein interactions in cells.

properties

IUPAC Name

8-(4-phenylpiperazin-1-yl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJQCQAUBVYCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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